(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with acetic anhydride under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinone N-oxides.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential antimicrobial properties, particularly against gram-positive bacteria.
Medicine: Investigated as a lead compound for the development of new antibiotics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby blocking the translation process. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to disrupt protein synthesis is a key factor in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: A structural analog used as an antibiotic for tuberculosis treatment.
Uniqueness
(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone is unique due to its specific chiral configuration, which can influence its biological activity and selectivity. Its ability to act as a chiral auxiliary in asymmetric synthesis also sets it apart from other oxazolidinones, making it a valuable tool in synthetic organic chemistry.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(4R)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
InChI Key |
DDLQJZMVXVQYJT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)C |
Canonical SMILES |
CC(C)C1COC(=O)N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.